(3-Amino-5-(1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone
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Overview
Description
(3-Amino-5-(1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone is a complex organic compound featuring a pyrazole ring, an amino group, and a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-(1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline production and minimize human intervention .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5-(1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
(3-Amino-5-(1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of (3-Amino-5-(1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and amino-substituted heterocycles, such as:
- (3-Amino-5-(1H-pyrazol-4-yl)phenyl)methanone
- (3-Amino-5-(1H-pyrazol-4-yl)phenyl)(morpholin-1-yl)methanone
- (3-Amino-5-(1H-pyrazol-4-yl)phenyl)(piperidin-1-yl)methanone .
Uniqueness
What sets (3-Amino-5-(1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine moiety, in particular, enhances its potential interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
[3-amino-5-(1H-pyrazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c15-13-6-10(12-8-16-17-9-12)5-11(7-13)14(19)18-3-1-2-4-18/h5-9H,1-4,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJWBIFHIATXSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC(=C2)C3=CNN=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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